(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate
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Overview
Description
(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetic acid with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, where nucleophiles such as amines or thiols can replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)-N-phenylacetamide
- (4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetic acid
Uniqueness
Compared to similar compounds, (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate is unique due to its ethyl benzoate moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-2-30-24(29)19-15-13-18(14-16-19)17-22-23(28)27(21-11-7-4-8-12-21)25(31-22)26-20-9-5-3-6-10-20/h3-16,22H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDISQJHZPPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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